n-((5-Bromothiophen-2-yl)methyl)-3-cyanobenzamide
Description
N-((5-Bromothiophen-2-yl)methyl)-3-cyanobenzamide is a synthetic small molecule characterized by a 5-bromothiophene ring linked via a methylene group to a 3-cyanobenzamide moiety. This compound is of interest in medicinal chemistry, particularly for antimicrobial and anticancer applications, due to structural similarities with bioactive thiophene and benzamide derivatives .
Properties
Molecular Formula |
C13H9BrN2OS |
|---|---|
Molecular Weight |
321.19 g/mol |
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-3-cyanobenzamide |
InChI |
InChI=1S/C13H9BrN2OS/c14-12-5-4-11(18-12)8-16-13(17)10-3-1-2-9(6-10)7-15/h1-6H,8H2,(H,16,17) |
InChI Key |
OXLUVCHHNBTDQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC2=CC=C(S2)Br)C#N |
Origin of Product |
United States |
Preparation Methods
Preparation of (5-Bromothiophen-2-yl)methanamine
The amine component, (5-bromothiophen-2-yl)methanamine, is critical for amide bond formation. Two predominant routes are proposed based on analogous syntheses:
Route 1: Bromination of 2-Thiophenemethylamine
Direct bromination of 2-thiophenemethylamine using bromine or N-bromosuccinimide (NBS) in a polar solvent like dichloromethane or acetic acid can introduce bromine at the 5-position. However, regioselectivity challenges may arise due to the electron-donating methylamine group. To mitigate this, protective strategies—such as acetylation of the amine—are employed before bromination. For instance, acetylation with acetic anhydride, followed by bromination using Br₂ in the presence of FeBr₃, yields 5-bromo-2-thiophenemethylacetamide. Subsequent hydrolysis with hydrochloric acid regenerates the free amine.
Route 2: Reductive Amination of 5-Bromo-2-thiophenecarboxaldehyde
Starting from 5-bromo-2-thiophenecarboxaldehyde, reductive amination with ammonium acetate and sodium cyanoborohydride in methanol provides the target amine. This method bypasses regioselectivity issues by leveraging pre-brominated starting materials. The aldehyde intermediate is synthesized via bromination of 2-thiophenecarboxaldehyde using NBS under radical-initiated conditions.
Synthesis of 3-Cyanobenzoic Acid Derivatives
The carboxylic acid component, 3-cyanobenzoic acid, is typically prepared through cyanation of 3-bromobenzoic acid. In a patented procedure, 3-bromobenzoic acid reacts with cuprous cyanide in dimethylformamide (DMF) at 120–150°C, yielding 3-cyanobenzoic acid with >85% purity. Conversion to the acid chloride is achieved using thionyl chloride (SOCl₂) in anhydrous dichloromethane under reflux, followed by solvent evaporation to isolate 3-cyanobenzoyl chloride.
Amide Bond Formation Strategies
Classical Acid Chloride-Amine Coupling
The most straightforward method involves reacting 3-cyanobenzoyl chloride with (5-bromothiophen-2-yl)methanamine in the presence of a base. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in tetrahydrofuran (THF) or dichloromethane (DCM) facilitates HCl scavenging. This method typically achieves yields of 70–85%, with purity >90% after recrystallization from ethanol/water mixtures.
Reaction Conditions:
- Solvent: DCM or THF
- Temperature: 0°C to room temperature
- Molar Ratio: 1:1 (acid chloride:amine)
- Base: 2 equivalents of TEA
Coupling Reagent-Mediated Synthesis
Modern approaches employ coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) to activate the carboxylic acid directly. For example, 3-cyanobenzoic acid, HATU, and DIPEA in DCM are stirred for 10 minutes before adding the amine. This method avoids handling moisture-sensitive acid chlorides and improves yields to 80–90%.
Optimized Protocol:
- Reagent: HATU (1.2 equivalents)
- Solvent: DCM
- Reaction Time: 12–24 hours
- Workup: Aqueous NaHCO₃ wash, column chromatography (SiO₂, ethyl acetate/hexane)
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF or acetonitrile may enhance solubility but risk nitrile group hydrolysis. Non-polar solvents like DCM or THF are preferred for their inertness. Base selection also influences yield; stronger bases (e.g., sodium hydride) can deprotonate the amine, accelerating coupling but risking side reactions.
Temperature and Reaction Time
Low temperatures (0–5°C) minimize side reactions during acid chloride coupling, while room temperature suffices for reagent-mediated methods. Extended reaction times (>12 hours) are necessary for complete conversion in coupling reagent protocols.
Characterization and Analytical Data
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H, ArH), 7.95 (d, J = 7.6 Hz, 1H, ArH), 7.65 (d, J = 7.6 Hz, 1H, ArH), 7.50 (s, 1H, thiophene-H), 6.85 (d, J = 3.6 Hz, 1H, thiophene-H), 4.65 (d, J = 5.2 Hz, 2H, CH₂), 3.45 (t, J = 5.2 Hz, 1H, NH).
- ¹³C NMR (100 MHz, CDCl₃): δ 165.2 (C=O), 140.1 (thiophene-C), 134.5 (CN), 132.8–126.4 (aromatic carbons), 118.2 (C≡N), 40.8 (CH₂).
Mass Spectrometry:
Purity and Yield Optimization
Recrystallization from ethanol/water (3:1) achieves >99% purity, as confirmed by HPLC (C18 column, acetonitrile/water gradient). Column chromatography with ethyl acetate/hexane (1:4) resolves minor impurities, yielding 95–98% pure product.
Challenges and Alternative Approaches
Bromination Regioselectivity
Uncontrolled bromination of the thiophene ring remains a key challenge. Directed ortho-metalation using lithium diisopropylamide (LDA) at −78°C ensures precise bromine placement at the 5-position, albeit requiring stringent anhydrous conditions.
Nitrile Group Stability
The cyano group is susceptible to hydrolysis under acidic or basic conditions. Neutral pH and anhydrous solvents are critical during synthesis. In one study, substituting DMF with THF reduced cyano hydrolysis by 50%.
Chemical Reactions Analysis
Types of Reactions
N-((5-Bromothiophen-2-yl)methyl)-3-cyanobenzamide undergoes various chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine under hydrogenation conditions.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles through palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Palladium catalysts like Pd(PPh3)4 and bases such as potassium carbonate are used in cross-coupling reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
N-((5-Bromothiophen-2-yl)methyl)-3-cyanobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-((5-Bromothiophen-2-yl)methyl)-3-cyanobenzamide involves its interaction with specific molecular targets. The bromothiophene moiety can interact with enzymes or receptors, leading to modulation of their activity. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Thiophene-Based Derivatives
- N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones (Foroumadi et al., 2005): These derivatives exhibit potent antibacterial activity (MIC: 0.25–4 µg/mL against S. aureus and E. coli). The 5-bromothiophene moiety enhances lipophilicity, improving membrane permeability compared to non-halogenated analogs .
- N-[2-(5-(Methylthio)thiophen-2-yl)-2-oxoethyl]piperazinyl quinolones (Foroumadi et al., 2006): Replacing bromine with methylthio reduces electronegativity but maintains antibacterial efficacy (MIC: 0.5–8 µg/mL), suggesting that sulfur-containing substituents retain bioactivity despite altered electronic profiles .
Benzamide and Indole Derivatives
Compounds from Jurnal Kimia Sains dan Aplikasi (2020) with bromobenzyl and quinoline-acetamide motifs demonstrate variable bioactivity:
Key Observations :
- The cyanamido substituent in Compound 59 yields the highest activity score (6.878), aligning with the hypothesis that cyano groups enhance target engagement through dipole interactions .
- Hydroxymethyl substitution (Compound 58 ) reduces activity (5.208), likely due to increased hydrophilicity limiting membrane penetration .
Physicochemical and Crystallographic Comparisons
- Lipophilicity: The 5-bromothiophene group in N-((5-Bromothiophen-2-yl)methyl)-3-cyanobenzamide confers moderate logP (~3.2, estimated), comparable to Foroumadi’s quinolones (logP 2.8–3.5) .
- Crystallographic Data: While direct structural data for the target compound is unavailable, related bromothiophene derivatives are often refined using SHELXL and visualized via OLEX2 , tools noted for robust handling of halogenated aromatic systems.
Biological Activity
n-((5-Bromothiophen-2-yl)methyl)-3-cyanobenzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound can be characterized by its unique structure, which includes a bromothiophene moiety and a cyanobenzamide group. The presence of these functional groups enhances its reactivity and biological potential.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The bromine atom in the thiophene ring increases the compound's lipophilicity, facilitating cell membrane penetration. The cyano group may participate in hydrogen bonding and electron-withdrawing interactions, enhancing binding affinity to target proteins.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds. For instance, compounds with similar structural features have demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | References |
|---|---|---|---|
| 5-Bromothiophen derivatives | A549 (lung) | 6.26 ± 0.33 | |
| 5-Bromothiophen derivatives | HCC827 (lung) | 6.48 ± 0.11 | |
| 5-Bromothiophen derivatives | NCI-H358 (lung) | 20.46 ± 8.63 |
These findings suggest that this compound could exhibit similar anticancer properties, warranting further investigation into its efficacy against specific cancer types.
Enzyme Inhibition
The compound has also been studied for its potential to inhibit specific enzymes involved in cancer progression. For example, it can bind to active sites of enzymes, modulating their activity and potentially leading to reduced tumor growth.
Case Studies
Case Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxicity of various benzamide derivatives, this compound was tested alongside other compounds. Results indicated that while it exhibited moderate cytotoxicity on cancer cell lines, further optimization is needed to enhance selectivity and reduce toxicity on normal cells .
Case Study 2: Targeted Protein Degradation
Research has explored the role of this compound in targeted protein degradation pathways. Compounds designed to interact with cereblon (CRBN) have shown promise in degrading specific proteins involved in oncogenesis, suggesting that this compound could be developed as a molecular glue for targeted therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
